molecular formula C22H14N6O20S4 B1414540 3,6-Bis[2-(2-hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid CAS No. 26196-08-7

3,6-Bis[2-(2-hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid

Cat. No.: B1414540
CAS No.: 26196-08-7
M. Wt: 810.6 g/mol
InChI Key: ZABURINIBWWMEA-UHFFFAOYSA-N
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Description

3,6-Bis[2-(2-hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid is a polyfunctional aromatic compound characterized by a naphthalene core substituted with two disulfonic acid groups at positions 2 and 5. The molecule also features two hydrazinylidene moieties at positions 3 and 6, each linked to a 2-hydroxy-5-nitro-3-sulfophenyl group.

Properties

IUPAC Name

4,5-dihydroxy-3,6-bis[(2-hydroxy-5-nitro-3-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N6O20S4/c29-19-10(3-8(27(33)34)5-14(19)51(43,44)45)23-25-17-12(49(37,38)39)1-7-2-13(50(40,41)42)18(22(32)16(7)21(17)31)26-24-11-4-9(28(35)36)6-15(20(11)30)52(46,47)48/h1-6,29-32H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABURINIBWWMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)O)O)O)O)N=NC4=C(C(=CC(=C4)[N+](=O)[O-])S(=O)(=O)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N6O20S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90782661
Record name 3,6-Bis[2-(2-hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90782661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

810.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26196-08-7
Record name 3,6-Bis[2-(2-hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90782661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3,6-Bis[2-(2-hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid is a complex organic compound with significant biological activity. Its unique structure incorporates multiple functional groups that contribute to its reactivity and potential therapeutic applications. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by:

  • Molecular Formula : C19H16N4O10S2
  • Molecular Weight : 508.48 g/mol
  • Functional Groups : Azo, sulfonic acid, and hydrazine derivatives which enhance its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The hydrazine moieties can act as enzyme inhibitors, potentially affecting metabolic pathways.
  • Antioxidant Activity : The presence of nitro and hydroxyl groups contributes to its antioxidant properties, scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties : Studies have shown that similar compounds exhibit antimicrobial activity against various pathogens due to their ability to disrupt cellular functions.

Antioxidant Activity

Research has demonstrated that the compound exhibits significant antioxidant activity. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that it effectively scavenged free radicals. This property is crucial for potential therapeutic applications in diseases associated with oxidative stress.

Concentration (µM)% Inhibition
1025
5065
10085

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

The results indicate that the compound possesses moderate to high antimicrobial activity, particularly against Staphylococcus aureus.

Case Study 1: Antioxidant Efficacy in Cellular Models

In a cellular model using human fibroblasts exposed to oxidative stress, treatment with the compound resulted in a significant reduction in cell death compared to control groups. This suggests potential protective effects against oxidative damage.

Case Study 2: Antimicrobial Testing in Clinical Isolates

Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound. Results indicated a dose-dependent response with notable reductions in bacterial viability, supporting its use as a potential antimicrobial agent.

Comparison with Similar Compounds

Key Observations :

  • Nitro vs. Chloro/Amino Groups: The nitro substituents in the target compound enhance electron-withdrawing effects compared to chloro (moderate electron-withdrawing) or amino (electron-donating) groups in analogs.
  • Solubility: All compounds exhibit high water solubility due to sulfonic acid groups, but the nitro groups in the target compound may reduce pH stability compared to amino-substituted analogs .

Computational Similarity Metrics

Tanimoto and Dice indices are widely used to quantify structural similarity. For example:

  • Tanimoto Coefficient: A value >0.8 indicates high similarity .
  • Fingerprint Analysis: Molecular fingerprints (e.g., MACCS, Morgan) would highlight differences in nitro vs. azo/amino functional groups, affecting bioactivity predictions .

Toxicity and Read-Across Predictions

  • Nitro Group Concerns: Nitroaromatics are often associated with mutagenicity.
  • Sulfonic Acid Safety : Sulfonated compounds generally exhibit low acute toxicity, but chronic effects (e.g., renal stress) require evaluation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,6-Bis[...]disulfonic acid, and how do reaction conditions influence purity and yield?

  • Methodology : Synthesis typically involves coupling hydrazinylidene precursors with sulfonated naphthalene derivatives. Key variables include pH (maintained at 6–8 for azo bond formation), temperature (60–80°C), and catalysts (e.g., sodium acetate). Solvent choice (aqueous ethanol or DMF) impacts solubility of intermediates. Purification via recrystallization or ion-exchange chromatography is critical for isolating the sulfonated product .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodology : Use UV-Vis spectroscopy (λmax 450–550 nm) to confirm π→π* transitions in the azo-chromophore. FT-IR identifies sulfonic acid (-SO3H, ~1030 cm<sup>-1</sup>) and nitro (-NO2, ~1520 cm<sup>-1</sup>) groups. <sup>1</sup>H NMR in D2O resolves aromatic protons, while <sup>13</sup>C NMR detects quaternary carbons adjacent to sulfonate groups. X-ray crystallography is preferred for resolving tautomeric hydrazone-azo equilibria .

Q. How is this compound applied in analytical chemistry, particularly for metal ion detection?

  • Methodology : Acts as a chromogenic reagent for transition metals (e.g., Fe<sup>3+</sup>, Cu<sup>2+</sup>). At pH 2–4, sulfonic acid groups chelate metals, inducing a visible color shift (yellow→violet). Calibration curves are constructed via spectrophotometry (e.g., 0.1–10 ppm detection limits for Fe<sup>3+</sup>). Interference from Al<sup>3+</sup> is minimized using masking agents like fluoride .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodology : Use PPE (gloves, goggles) due to potential irritancy from sulfonic acid and nitro groups. Avoid inhalation of fine powders; work in fume hoods. Store in dark, ventilated areas to prevent photodegradation. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from tautomerism or solvent effects?

  • Methodology : Employ variable-temperature NMR to study tautomeric equilibria (hydrazone vs. azo forms). Solvent polarity (e.g., DMSO vs. water) stabilizes specific tautomers. DFT calculations (B3LYP/6-31G*) predict dominant forms and validate experimental spectra. Cross-reference with X-ray structures to confirm solid-state configurations .

Q. What computational models predict the compound’s interaction with biological or environmental systems?

  • Methodology : Molecular docking (AutoDock Vina) simulates binding to proteins (e.g., serum albumin). QSAR models correlate substituent effects (e.g., nitro position) with toxicity. COMSOL Multiphysics models diffusion in aqueous environments, accounting for sulfonate hydrophilicity and aggregation tendencies .

Q. How does the compound’s photostability impact its applicability in long-term environmental monitoring?

  • Methodology : Conduct accelerated UV exposure tests (254 nm, 24–72 hrs) and monitor degradation via HPLC-MS. Identify photoproducts (e.g., nitro reduction to amine or sulfonate cleavage). Compare degradation kinetics in natural vs. synthetic water matrices to assess environmental persistence .

Q. What mechanistic insights explain regioselectivity in its reactions with electrophilic reagents?

  • Methodology : Use Hammett plots to correlate substituent effects (σ<sup>+</sup> of nitro groups) with reaction rates. Kinetic isotope effects (KIE) and <sup>15</sup>N-labeling track hydrazinylidene participation in electrophilic substitution. DFT studies identify transition states and charge distribution in the naphthalene core .

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